

An In-depth Technical Guide to Nirogacestat (CAS Number: 380389-67-3)

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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

CAS No.: 380389-67-3

Cat. No.: B1352957

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Introduction

Nirogacestat, also identified by the CAS number 380389-67-3 and the code PF-03084014, is a potent, selective, reversible, and non-competitive inhibitor of γ -secretase.^{[1][2]} This small molecule has garnered significant attention in the field of oncology for its targeted mechanism of action, primarily through the modulation of the Notch signaling pathway.^{[1][3]} Initially investigated for a range of cancers, Nirogacestat has shown remarkable efficacy in the treatment of desmoid tumors, leading to its approval for this indication.^[4] This guide provides a comprehensive technical overview of Nirogacestat, encompassing its chemical and physical properties, synthesis, analytical characterization, mechanism of action, biological activity, and clinical applications.

Chemical and Physical Properties

Nirogacestat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-

methylpropan-2-yl]imidazol-4-yl]pentanamide.[3] Its structural and physical characteristics are pivotal for its biological activity and formulation development.

Property	Value	Reference
CAS Number	380389-67-3	[5]
Alternate CAS Number	1290543-63-3	[6]
Molecular Formula	C ₂₇ H ₄₁ F ₂ N ₅ O	[3][6]
Molecular Weight	489.64 g/mol	[6][7]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Ethanol. Insoluble in water.	[8]
Melting Point	Not available for the free base. The dihydrobromide salt has a melting point of 254 °C.	[4]
Storage	Store at -20°C for long-term stability.	[5]

Synthesis and Analytical Characterization

The synthesis of Nirogacestat is a multi-step process that has been outlined in patent literature. [9][10] While specific, detailed protocols are proprietary, the general synthetic strategy involves the coupling of key intermediates, including a substituted tetralin amine and a functionalized imidazole moiety. The synthesis is designed to control stereochemistry, which is crucial for the compound's biological activity.[9][10]

General Synthetic Approach

A known synthetic route involves the reaction of a norvaline derivative with 1,1'-carbonyldiimidazole (CDI) to form an activated anhydride.[10] This intermediate is then coupled with a substituted imidazole derivative. The synthesis of the key chiral tetralin amine intermediate is a critical step, often involving asymmetric synthesis or resolution techniques to obtain the desired (S,S)-diastereomer.[9]

Caption: Generalized synthetic workflow for Nirogacestat.

Analytical Characterization

The identity and purity of Nirogacestat are confirmed using a suite of analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of Nirogacestat and for its quantitation in pharmaceutical dosage forms.^{[1][2][11]} A typical method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.^{[1][2]} Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of approximately 269 nm or 338 nm.^{[1][2]}

Example HPLC Protocol:

- Column: Symmetry shield RP-18 (150 x 4.6 mm, 3.5 μ m).^[1]
 - Mobile Phase: 70:30 (v/v) mixture of ammonium acetate buffer (pH 3.0, adjusted with o-phosphoric acid) and acetonitrile.^[1]
 - Flow Rate: 1.0 mL/min.^[1]
 - Detection: 269 nm.^[1]
 - Injection Volume: 10 μ L.
 - Standard Preparation: A stock solution of Nirogacestat is prepared in a suitable diluent (e.g., acetonitrile) and diluted to a working concentration (e.g., 80 ppm).^[1]
 - Sample Preparation: For dosage forms, a sample is accurately weighed, dissolved in diluent, sonicated, centrifuged, and filtered before dilution to the working concentration.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of Nirogacestat. The spectra would reveal characteristic signals for the aromatic protons of the difluorotetralin ring, the aliphatic protons of the norvaline and tetralin moieties, and the protons of the imidazole ring and its substituents. While specific spectral data is not publicly available, the expected chemical shifts and coupling constants can be predicted based on the structure.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.[6] The expected monoisotopic mass is approximately 489.3279 g/mol .[3]

Mechanism of Action: Inhibition of γ -Secretase and the Notch Signaling Pathway

The primary mechanism of action of Nirogacestat is the inhibition of γ -secretase, a multi-protein intramembrane protease complex.[1][3] γ -Secretase plays a crucial role in the processing of several transmembrane proteins, most notably the Notch receptors.

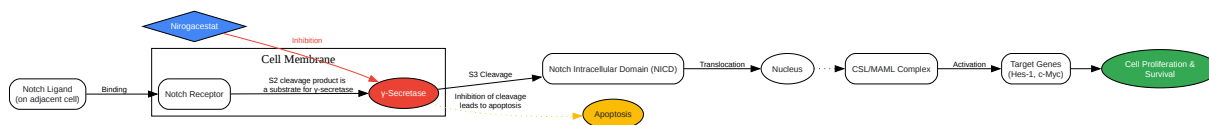
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[1] In many cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and desmoid tumors, this pathway is aberrantly activated.[1][4]

The process of Notch activation and its inhibition by Nirogacestat can be summarized as follows:

- Ligand Binding: A Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to the extracellular domain of the Notch receptor.
- S2 Cleavage: This binding induces a conformational change, leading to the cleavage of the Notch receptor by an ADAM family metalloprotease (S2 cleavage).
- S3 Cleavage by γ -Secretase: The remaining membrane-tethered portion of the Notch receptor is then cleaved by the γ -secretase complex within the transmembrane domain (S3 cleavage).
- NICD Translocation: This final cleavage releases the Notch intracellular domain (NICD).
- Gene Transcription: The NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, such as Hes-1 and c-Myc, which promote cell proliferation and survival.[1]

Nirogacestat's intervention: By selectively inhibiting the γ -secretase complex, Nirogacestat prevents the S3 cleavage of the Notch receptor, thereby blocking the release of NICD.[1] This

leads to the downregulation of Notch target gene expression, ultimately resulting in the inhibition of tumor cell growth and the induction of apoptosis.[1]



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Caption: Mechanism of action of Nirogacestat in the Notch signaling pathway.

Biological Activity and Preclinical Data

Nirogacestat has demonstrated potent anti-tumor activity in a variety of preclinical models, consistent with its mechanism of action.

In Vitro Activity

- **Enzymatic Inhibition:** Nirogacestat inhibits γ -secretase with an IC_{50} of 6.2 nM in cell-free assays.[5][12]
- **Cellular Activity:** In cellular assays using the T-ALL cell line HPB-ALL, which harbors activating Notch1 mutations, Nirogacestat inhibits Notch receptor cleavage with an IC_{50} of 13.3 nM.[5]
- **Downregulation of Notch Targets:** Treatment of HPB-ALL cells with Nirogacestat leads to a dose-dependent decrease in the levels of NICD and the expression of Notch target genes Hes-1 and c-Myc.[1]
- **Cell Growth Inhibition and Apoptosis:** Nirogacestat inhibits the growth of several T-ALL cell lines by inducing G₀/G₁ cell cycle arrest and apoptosis.[1] This is evidenced by an increase in caspase-3 activity and the cleavage of PARP.[12]

In Vivo Activity

- **Xenograft Models:** In xenograft models using human T-ALL cell lines, oral administration of Nirogacestat resulted in a significant, dose-dependent inhibition of tumor growth.[1]
- **Pharmacodynamic Effects:** In vivo studies have confirmed that Nirogacestat treatment leads to a reduction in NICD levels in tumor tissues, demonstrating target engagement.[1]
- **Combination Therapies:** Preclinical studies have explored the synergistic effects of Nirogacestat with other anticancer agents, such as glucocorticoids in T-ALL, suggesting potential for combination therapies.[13]

Clinical Development and Applications

The promising preclinical data for Nirogacestat led to its evaluation in clinical trials for various cancers.

Desmoid Tumors

Nirogacestat has shown significant clinical activity in patients with desmoid tumors (aggressive fibromatosis), a rare and locally invasive soft tissue tumor.[4] Phase I and II clinical trials demonstrated that a significant proportion of patients with desmoid tumors experienced a partial response to Nirogacestat treatment.[4] These positive results culminated in the FDA approval of Nirogacestat for the treatment of adult patients with progressing desmoid tumors who require systemic treatment.[4] The recommended dosage is typically administered orally twice daily.

Other Cancers

Nirogacestat has also been investigated in other malignancies, including T-ALL and various solid tumors.[1][13] While its development in some of these areas has been less prominent than in desmoid tumors, research is ongoing to explore its potential in other Notch-dependent cancers.

Safety and Tolerability

The safety profile of Nirogacestat has been characterized in clinical trials. The most common adverse events are generally mild to moderate in severity.[4]

- **Gastrointestinal Toxicity:** A known class effect of γ -secretase inhibitors is gastrointestinal toxicity, which is related to the role of Notch signaling in maintaining intestinal homeostasis. [1] This can manifest as diarrhea, nausea, and vomiting. [4] Intermittent dosing schedules have been explored to mitigate these side effects while maintaining anti-tumor efficacy. [1]
- **Other Adverse Events:** Other reported side effects include hypophosphatemia, fatigue, and skin rashes. [4]

Conclusion

Nirogacestat (CAS No. 380389-67-3) is a first-in-class γ -secretase inhibitor that has transitioned from a promising preclinical candidate to an approved therapeutic agent for desmoid tumors. Its well-defined mechanism of action, targeting the aberrant Notch signaling pathway, provides a strong rationale for its use in this and potentially other Notch-driven malignancies. This technical guide has provided an overview of its chemical properties, synthesis, analytical characterization, biological activity, and clinical development. As research continues, the full therapeutic potential of Nirogacestat, both as a monotherapy and in combination with other agents, will be further elucidated, offering new hope for patients with difficult-to-treat cancers.

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